molecular formula C16H22N2 B5826134 1-(2-METHYLPROP-2-EN-1-YL)-2-(PENTAN-3-YL)-1H-1,3-BENZODIAZOLE

1-(2-METHYLPROP-2-EN-1-YL)-2-(PENTAN-3-YL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5826134
M. Wt: 242.36 g/mol
InChI Key: ZDPJRAGPNTWZCW-UHFFFAOYSA-N
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Description

1-(2-METHYLPROP-2-EN-1-YL)-2-(PENTAN-3-YL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse applications in medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLPROP-2-EN-1-YL)-2-(PENTAN-3-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylprop-2-en-1-ol and pentan-3-ylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLPROP-2-EN-1-YL)-2-(PENTAN-3-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-METHYLPROP-2-EN-1-YL)-2-(PENTAN-3-YL)-1H-1,3-BENZODIAZOLE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: Known for its corrosion inhibition properties.

    2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    1,3-Benzodioxole: Found in natural products and used in fragrance industry.

Uniqueness

1-(2-METHYLPROP-2-EN-1-YL)-2-(PENTAN-3-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which may impart distinct chemical and biological properties compared to other benzodiazole derivatives.

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-pentan-3-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-5-13(6-2)16-17-14-9-7-8-10-15(14)18(16)11-12(3)4/h7-10,13H,3,5-6,11H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJRAGPNTWZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC2=CC=CC=C2N1CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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